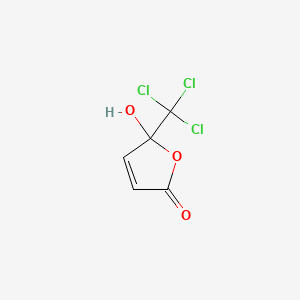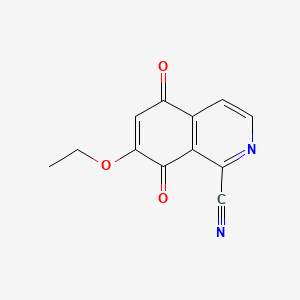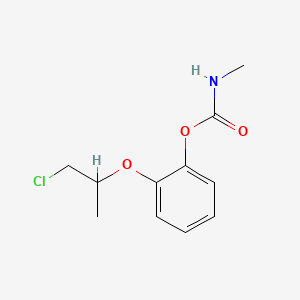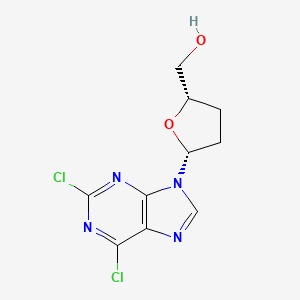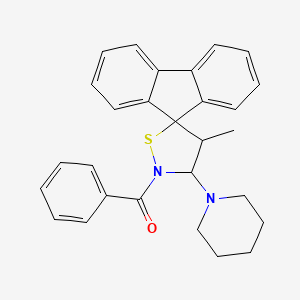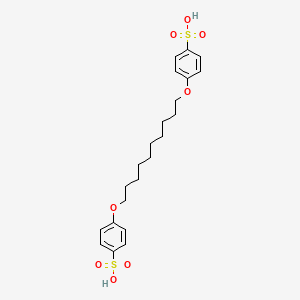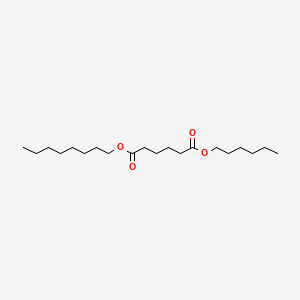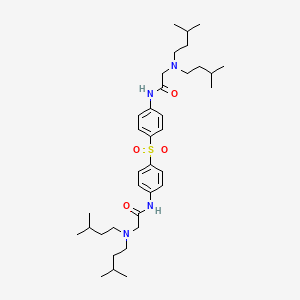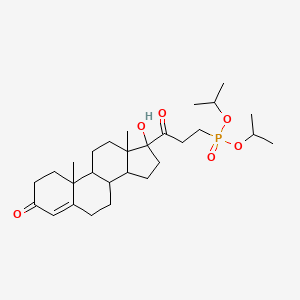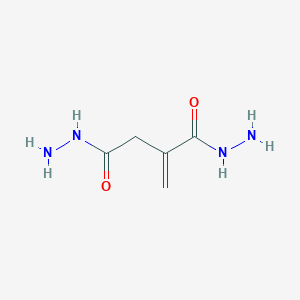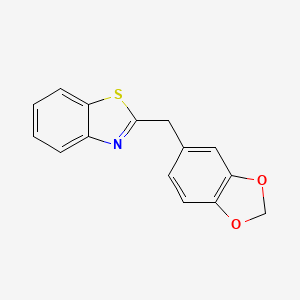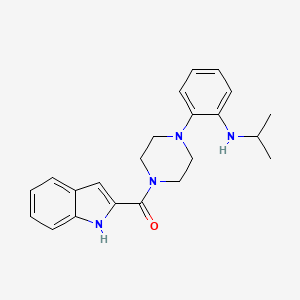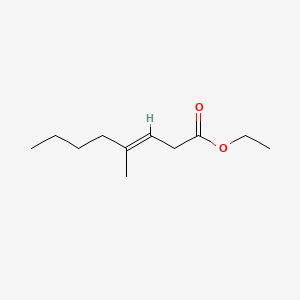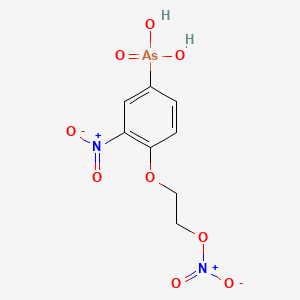
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of nitrooxy and nitrophenyl groups attached to an arsonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid typically involves multi-step organic reactions. One common approach is the nitration of phenyl arsonic acid derivatives followed by the introduction of nitrooxy groups through etherification reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The arsonic acid moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the arsonic acid group under mild conditions.
Major Products Formed
Oxidation: Formation of arsonic acid derivatives with higher oxidation states.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted arsonic acid compounds.
Aplicaciones Científicas De Investigación
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy and nitrophenyl groups can modulate the compound’s binding affinity and specificity. The arsonic acid moiety may participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Arsanilic acid: An organoarsenic compound used in veterinary medicine.
Roxarsone: Another organoarsenic compound with applications in animal feed.
Uniqueness
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid is unique due to the presence of both nitrooxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other organoarsenic compounds, making it a valuable subject for research and application development.
Propiedades
Número CAS |
7150-89-2 |
|---|---|
Fórmula molecular |
C8H9AsN2O9 |
Peso molecular |
352.09 g/mol |
Nombre IUPAC |
[3-nitro-4-(2-nitrooxyethoxy)phenyl]arsonic acid |
InChI |
InChI=1S/C8H9AsN2O9/c12-9(13,14)6-1-2-8(7(5-6)10(15)16)19-3-4-20-11(17)18/h1-2,5H,3-4H2,(H2,12,13,14) |
Clave InChI |
DKOFTRQOUMOWGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])OCCO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


